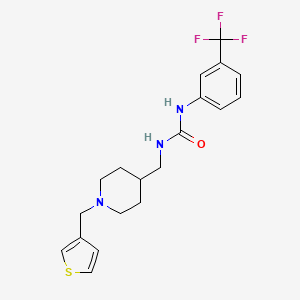
1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H22F3N3OS and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea represents a unique structure within the realm of piperidine derivatives. Its potential biological activity is suggested by the presence of various functional groups, including the thiophene and trifluoromethyl moieties, which are known to influence pharmacological properties. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24F3N3OS |
| Molecular Weight | 397.47 g/mol |
| Key Functional Groups | Urea, Piperidine, Thiophene, Trifluoromethyl |
Pharmacological Effects
The following table summarizes the potential biological activities associated with similar structural compounds:
| Compound | Biological Activity |
|---|---|
| N-(2-Thienyl)-N-(piperidin-4-yl)propanamide | Antimicrobial activity |
| N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Analgesic properties |
| N-(2-Pyridyl)-N-(piperidin-4-yl)propanamide | Potential antidepressant effects |
Case Studies and Research Findings
- Antimicrobial Activity : A study on thiophene derivatives indicated that compounds containing thiophene rings exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans . Given the structural similarities, it is plausible that our compound may exhibit similar activity.
- Analgesic Properties : Piperidine derivatives have been extensively studied for their analgesic effects. For instance, compounds with piperidine structures have shown efficacy in pain models such as the acetic acid-induced writhing test in mice . This suggests a potential for our compound to influence pain pathways.
- Anticancer Potential : Research into related compounds has identified several that inhibit critical pathways in cancer progression. For example, certain piperidine derivatives have been shown to target thioredoxin reductase (TrxR), an important enzyme in cancer cell metabolism . This raises the possibility that our compound might also interact with similar targets.
Future Directions
Despite the promising indications of biological activity based on structural analogs, direct studies on This compound are necessary to confirm its pharmacological effects. Future research should focus on:
- In vitro and In vivo Studies : Conducting biological assays to evaluate the specific effects on cancer cell lines and microbial pathogens.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize efficacy and reduce toxicity.
Propiedades
IUPAC Name |
1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c20-19(21,22)16-2-1-3-17(10-16)24-18(26)23-11-14-4-7-25(8-5-14)12-15-6-9-27-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVFLUDCKDIIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














